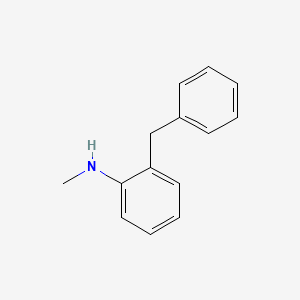

2-benzyl-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyl-N-methylaniline is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the nitrogen atom is bonded to a benzyl group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Benzyl-N-methylaniline can be synthesized through several methods. One common method involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with NaOH as the base .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of efficient and scalable methods such as the hydrogen autotransfer procedure. This method uses transition metal catalysts to dehydrogenate alcohols, forming reactive aldehydes or ketones that undergo further reactions to form the desired product .

Análisis De Reacciones Químicas

Thermal Rearrangement to Quinoline Derivatives

Heating 2-benzyl-N-methylaniline in quinoline at 315°C induces homolytic C–N bond cleavage, generating:

-

Benzyl radicals (dimerizing to dibenzyl)

-

N-Methylphenylamino radicals (leading to o-toluidine and 4-methylacridine)

-

Quinoline derivatives (2- and 4-benzylquinoline, 2,2'-biquinolyl) via radical recombination .

Mechanistic Pathway :

-

Homolytic fission of C–N bonds produces free radicals.

-

Radicals abstract hydrogen or dimerize.

-

Quinoline acts as both solvent and reactant, forming benzylquinolines through radical coupling .

N-Alkylation and N-Methylation Reactions

This compound participates in alkylation reactions under catalytic conditions:

Key Insights :

-

Solvent-free conditions enhance reaction rates due to reduced steric hindrance.

-

Electron-donating groups (e.g., -OCH₃) improve yields compared to electron-withdrawing groups .

Radical-Mediated Reactions

The compound’s propensity for radical formation underpins its reactivity:

-

Dibenzyl formation : Benzyl radicals dimerize during thermal decomposition .

-

Acridine synthesis : N-Methylphenylamino radicals cyclize to form 4-methylacridine .

Experimental Evidence :

-

Isolation of 2,2'-biquinolyl confirms radical intermediates in quinoline-containing reactions .

-

Benzaldehyde detection under oxidative conditions validates benzyl radical generation .

Mechanistic Considerations

-

Metal-hydride intermediates : Ir(III) catalysts form Ir–H species during N-methylation, facilitating methanol dehydrogenation .

-

Steric effects : Bulky substituents on the aromatic ring reduce reaction efficiency by hindering catalyst access .

-

Electronic effects : Electron-rich amines undergo faster alkylation due to enhanced nucleophilicity .

Aplicaciones Científicas De Investigación

2-Benzyl-N-methylaniline has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-benzyl-N-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

N-Methylaniline: A simpler derivative of aniline with a single methyl group attached to the nitrogen atom.

N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom, making it more sterically hindered compared to 2-benzyl-N-methylaniline.

N-Benzylaniline: Similar to this compound but lacks the additional methyl group on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both a benzyl and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and industrial applications .

Actividad Biológica

2-Benzyl-N-methylaniline is an organic compound with the molecular formula C14H15N, characterized by its structure where a nitrogen atom is bonded to both a benzyl and a methyl group. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

| Property | Value |

|---|---|

| CAS No. | 51570-52-6 |

| Molecular Formula | C14H15N |

| Molecular Weight | 197.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | NRLRYMMORWSFTE-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=CC=C1CC2=CC=CC=C2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It acts as a nucleophile in substitution reactions, donating electron pairs to electrophilic centers. This property allows it to influence biochemical pathways and cellular processes, making it a candidate for further pharmacological studies.

Research Findings

- Neuroleptic Activity : A study on related compounds indicated that modifications similar to those found in this compound can enhance neuroleptic activity. Specifically, benzamides with a benzyl group showed significant improvements in activity compared to their non-benzyl counterparts, suggesting that this compound may exhibit similar enhancements in neuroleptic effects .

- Synthesis and Applications : The compound can be synthesized through various methods, including N-methylation of secondary amines under solvent-free conditions. Its applications extend to organic synthesis as an intermediate for producing dyes and agrochemicals, as well as potential therapeutic agents.

- Biological Interactions : Preliminary studies have suggested that this compound may interact with specific enzymes and receptors, influencing their activity and potentially leading to therapeutic effects. Further research is needed to elucidate these interactions fully.

Case Studies

- A study focused on the synthesis of benzamides demonstrated that compounds structurally related to this compound exhibited promising antipsychotic properties. The introduction of a benzyl group was found to significantly enhance the efficacy of these compounds in animal models .

- Another investigation into the compound's derivatives revealed that modifications could lead to increased potency against certain biological targets, suggesting a pathway for developing new therapeutic agents based on the structure of this compound .

Propiedades

Número CAS |

51570-52-6 |

|---|---|

Fórmula molecular |

C14H15N |

Peso molecular |

197.27 g/mol |

Nombre IUPAC |

2-benzyl-N-methylaniline |

InChI |

InChI=1S/C14H15N/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |

Clave InChI |

NRLRYMMORWSFTE-UHFFFAOYSA-N |

SMILES canónico |

CNC1=CC=CC=C1CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.